Comparative PPARδ Binding Affinity – Tentative Differentiation from Benzodioxole Amides
A BindingDB/ChEMBL entry (CHEMBL757606) reports a Ki of 6070 nM for a compound bearing the benzodioxole‑cyclopropanecarboxamide scaffold at PPARδ, measured via in vitro competition binding [1]. While the exact identity of the tested compound cannot be independently verified as 1421489‑90‑8, the value provides a provisional baseline. In contrast, the simple benzodioxole‑5‑carboxamide (CHEMBL3304859) shows no detectable PPARδ activity in comparable assays (IC₅₀ > 30 μM) [2]. If confirmed, this >5‑fold differential underscores the contribution of the cyclopropanecarboxamide‑hydroxypropyl extension to nuclear receptor engagement.
| Evidence Dimension | PPARδ binding affinity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki ≈ 6070 nM (tentative assignment) |
| Comparator Or Baseline | Benzodioxole‑5‑carboxamide (CHEMBL3304859): IC₅₀ > 30 μM |
| Quantified Difference | >5‑fold lower (weaker) activity for the simpler amide |
| Conditions | In vitro competition binding; PPARδ; exact assay details not verified for target compound |
Why This Matters
Even weak PPARδ engagement can be a starting point for metabolic disease programs; selecting the correct scaffold with modifiable potency is critical for hit‑to‑lead optimization.
- [1] BindingDB / ChEMBL. Ki Summary for CHEMBL757606 (PPARδ). Ki = 6070 nM. Accessed via BindingDB. View Source
- [2] ChEMBL Database. CHEMBL3304859 – Biological Activity Report. IC₅₀ > 30 μM in PPARδ assay. View Source
